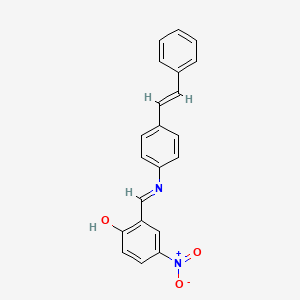![molecular formula C17H24ClNO2 B11995984 1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride CAS No. 80381-21-1](/img/structure/B11995984.png)
1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride is a chemical compound with the molecular formula C17H24ClNO2 and a molecular weight of 309.839 g/mol This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system
Métodos De Preparación
The synthesis of 1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride involves several steps. One common synthetic route includes the reaction of 1-Azabicyclo[2.2.2]oct-3-ylamine with 2-phenylbutanoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the ester bond. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders or as an analgesic.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and the context of the interaction .
Comparación Con Compuestos Similares
1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride can be compared with other similar compounds, such as:
1-Azabicyclo[2.2.2]oct-3-yl acetate hydrochloride: This compound has a similar bicyclic structure but with an acetate group instead of a phenylbutanoate group.
1-Azabicyclo[2.2.2]oct-3-yl phenylcarbamate: This compound features a phenylcarbamate group, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
80381-21-1 |
|---|---|
Fórmula molecular |
C17H24ClNO2 |
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 2-phenylbutanoate;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-2-15(13-6-4-3-5-7-13)17(19)20-16-12-18-10-8-14(16)9-11-18;/h3-7,14-16H,2,8-12H2,1H3;1H |
Clave InChI |
QLDOORIMSHRBPP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995910.png)
![5-(4-chlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995917.png)


![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995926.png)
![N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11995934.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide](/img/structure/B11995947.png)


![5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995959.png)


![4-bromo-N'-[(2E)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide hydrobromide](/img/structure/B11995981.png)
